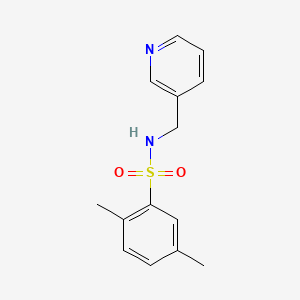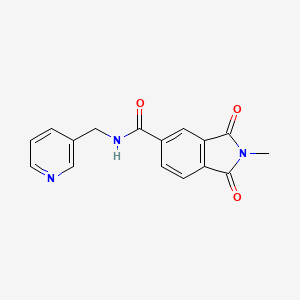![molecular formula C16H15ClN2O2S B5781497 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)
3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as CPTH, is a chemical compound that has been widely studied for its potential applications in scientific research. CPTH is a potent inhibitor of the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which plays a critical role in regulating gene expression and epigenetic modifications.
Mécanisme D'action
3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide inhibits the histone acetyltransferase enzyme, PCAF, by binding to its catalytic domain and preventing the transfer of acetyl groups to histone proteins. This leads to alterations in chromatin structure and gene expression, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to have other biochemical and physiological effects. For example, 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of the malaria parasite, Plasmodium falciparum, by disrupting histone acetylation and gene expression. 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide is its specificity for PCAF, which allows for targeted inhibition of this enzyme without affecting other histone acetyltransferases. This specificity also reduces the potential for off-target effects and toxicity. However, one limitation of 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of PCAF that can be used for therapeutic purposes. Additionally, further studies are needed to better understand the mechanisms underlying the anti-tumor and anti-inflammatory effects of 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide, as well as its potential applications in other areas of research such as infectious diseases and neurodegenerative diseases.
Méthodes De Synthèse
3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 5-ethyl-2-hydroxyaniline to form the corresponding amide, which is subsequently treated with carbon disulfide and potassium hydroxide to yield 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The inhibition of PCAF by 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-10-6-7-14(20)13(8-10)18-16(22)19-15(21)11-4-3-5-12(17)9-11/h3-9,20H,2H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYIAZFHNTQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)


![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)